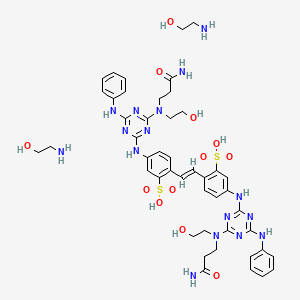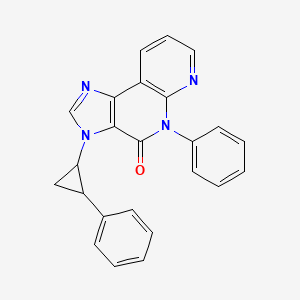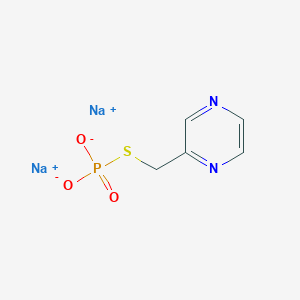
Phosphorothioic acid, S-2-pyrazinylmethyl ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-Pyrazinylmethyl disodium phosphorothioate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound contains a phosphorothioate group, which is known for its stability and resistance to hydrolytic degradation. The presence of the pyrazinylmethyl group further enhances its chemical versatility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-Pyrazinylmethyl disodium phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of phosphorothioates, including S-2-Pyrazinylmethyl disodium phosphorothioate, often employs solid-phase synthesis techniques. These methods are advantageous due to their ease of setup, mild reaction conditions, high yields, and lack of solvent use . The solid-phase synthesis involves the use of modified supports and specific monomers to achieve the desired phosphorothioate linkages.
Chemical Reactions Analysis
Types of Reactions
S-2-Pyrazinylmethyl disodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-2-Pyrazinylmethyl disodium phosphorothioate can yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives.
Scientific Research Applications
S-2-Pyrazinylmethyl disodium phosphorothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-2-Pyrazinylmethyl disodium phosphorothioate involves its interaction with specific molecular targets and pathways. As a STING agonist, the compound activates the STING-TBK1-IRF3 pathway, leading to the production of type I interferons and other immune responses . This activation is crucial for its potential use in cancer immunotherapy, where it stimulates the immune system to target and destroy cancer cells.
Comparison with Similar Compounds
S-2-Pyrazinylmethyl disodium phosphorothioate can be compared with other phosphorothioate compounds, such as:
2′3′-cGAMP analogues: These compounds also contain phosphorothioate linkages and are used as STING agonists in cancer immunotherapy.
Phosphorothioate oligonucleotides: These are used in antisense therapies and gene expression modulation.
Phosphonothioates: These compounds have similar stability and resistance to degradation but differ in their specific chemical structures and applications.
The uniqueness of S-2-Pyrazinylmethyl disodium phosphorothioate lies in its specific combination of the pyrazinylmethyl group and the phosphorothioate linkage, which provides distinct chemical and biological properties.
Properties
CAS No. |
89684-35-5 |
|---|---|
Molecular Formula |
C5H5N2Na2O3PS |
Molecular Weight |
250.13 g/mol |
IUPAC Name |
disodium;dioxido-oxo-(pyrazin-2-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C5H7N2O3PS.2Na/c8-11(9,10)12-4-5-3-6-1-2-7-5;;/h1-3H,4H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
NFNQGEUMSOYVJY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=C(C=N1)CSP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


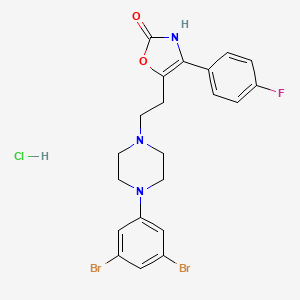
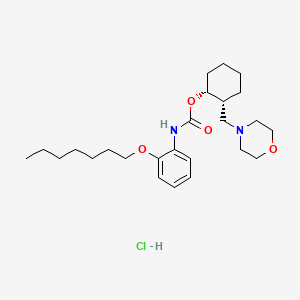
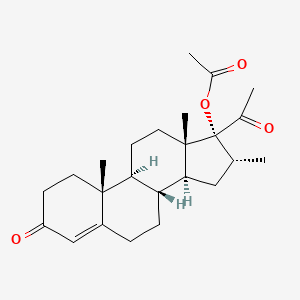
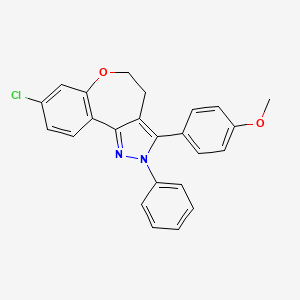
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
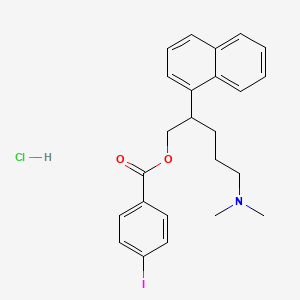

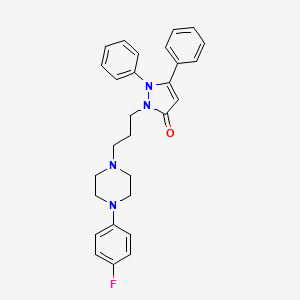
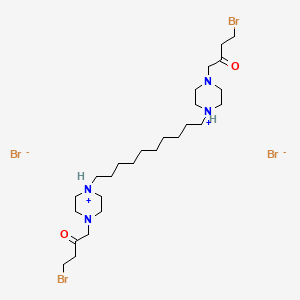
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
